molecular formula C14H19ClN2O3 B2928955 N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1353962-52-3

N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2928955
CAS No.: 1353962-52-3
M. Wt: 298.77
InChI Key: SULDQKTVEGWQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzo[d][1,4]dioxine Moiety: This step involves the formation of the benzo[d][1,4]dioxine ring system through cyclization reactions.

    Coupling Reactions: The piperidine and benzo[d][1,4]dioxine moieties are coupled together using suitable coupling agents.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidin-4-yl)benzamide: Similar structure but lacks the benzo[d][1,4]dioxine moiety.

    2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide: Similar structure but lacks the piperidine moiety.

    Piperidine-4-carboxamide: Contains the piperidine moiety but lacks the benzo[d][1,4]dioxine ring system.

Uniqueness

N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is unique due to the presence of both the piperidine and benzo[d][1,4]dioxine moieties, which contribute to its distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c17-14(16-10-5-7-15-8-6-10)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13,15H,5-9H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDQKTVEGWQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2COC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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